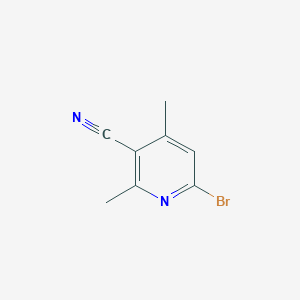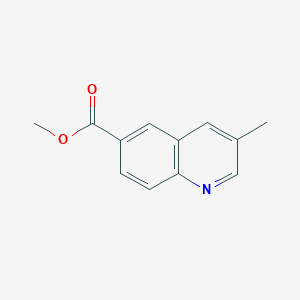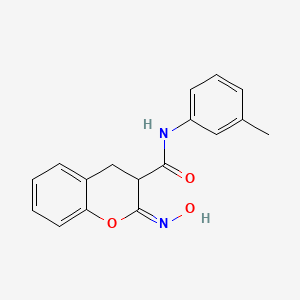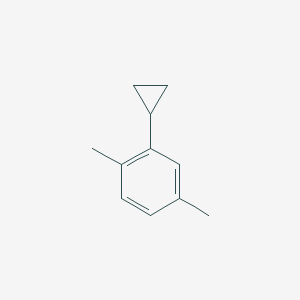![molecular formula C14H20O3 B11715941 2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
2-[(Benzyloxy)methyl]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]-4-methylpentanoic acid is an organic compound with the molecular formula C14H20O3. It is characterized by the presence of a benzyloxy group attached to a methylpentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-4-methylpentanoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzyloxy)methyl]-4-methylhexanoic acid
- 2-[(Benzyloxy)methyl]-4-methylbutanoic acid
- 2-[(Benzyloxy)methyl]-4-methylpropanoic acid
Uniqueness
2-[(Benzyloxy)methyl]-4-methylpentanoic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-11(2)8-13(14(15)16)10-17-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) |
InChI Key |
QLSBJDHEYAHBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
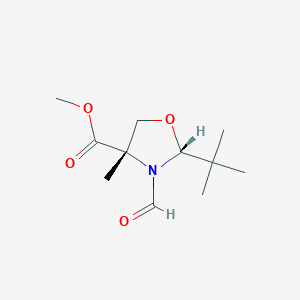

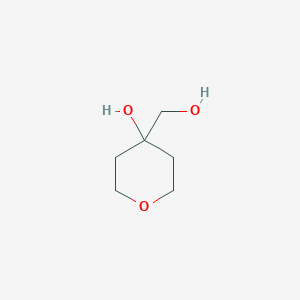
![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
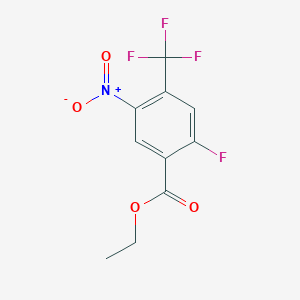
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
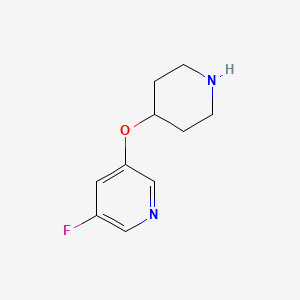
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)
